1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Overview
Description
- The triazolopyrimidine core is then reacted with a fluorophenyl derivative through a nucleophilic substitution reaction.
- Reaction conditions: Mild temperatures (50-80°C) and the use of a base such as potassium carbonate (K2CO3).
Attachment of the Piperazine Ring:
- The intermediate product is then coupled with piperazine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Room temperature and the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Addition of the Dimethoxybenzoyl Group:
- Finally, the dimethoxybenzoyl group is introduced through an acylation reaction using 2,3-dimethoxybenzoyl chloride.
- Reaction conditions: Room temperature and the use of a base such as triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Triazolopyrimidine Core:
- Starting with a suitable pyrimidine derivative, a cyclization reaction is performed with hydrazine to form the triazolopyrimidine core.
- Reaction conditions: Elevated temperatures (100-150°C) and the presence of a suitable solvent like ethanol or dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
1-(2,3-Dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a molecular probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: The triazolopyrimidine moiety can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and cellular functions.
Comparison with Similar Compounds
1-(2,3-Dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can be compared with other similar compounds, such as:
1-(2,3-Dimethoxybenzoyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different pharmacological properties.
1-(2,3-Dimethoxybenzoyl)-4-[3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: The presence of a methyl group instead of a fluorophenyl group can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-33-18-8-4-7-17(20(18)34-2)23(32)30-11-9-29(10-12-30)21-19-22(26-14-25-21)31(28-27-19)16-6-3-5-15(24)13-16/h3-8,13-14H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUSUGMKPQUUKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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